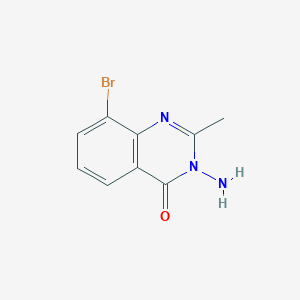

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

CAS No.: 89258-52-6

Cat. No.: VC20150856

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89258-52-6 |

|---|---|

| Molecular Formula | C9H8BrN3O |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 3-amino-8-bromo-2-methylquinazolin-4-one |

| Standard InChI | InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3 |

| Standard InChI Key | VNMBFBRRBMIZEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=CC=C2Br)C(=O)N1N |

Introduction

Structural and Nomenclature Considerations

Quinazolin-4(3H)-ones consist of a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The numbering system assigns position 1 to the nitrogen atom adjacent to the ketone group, with subsequent positions following the fused ring structure. For 3-amino-8-bromo-2-methylquinazolin-4(3H)-one, critical substituents include:

-

2-Methyl group: A methyl substituent at position 2 influences electron distribution and steric effects, potentially enhancing metabolic stability .

-

3-Amino group: The amino group at position 3 serves as a reactive site for further derivatization, such as Schiff base formation .

-

8-Bromo substituent: Bromination at position 8 introduces halogen-based electronic effects, which may modulate biological activity and intermolecular interactions .

The positional isomerism of bromine (6- vs. 8-substitution) significantly impacts molecular geometry and biological target interactions, though comparative studies between these isomers remain scarce.

Synthetic Methodologies

Halogenation Strategies

Direct bromination of quinazolinone precursors represents a common route to brominated derivatives. For example, 6-bromo-3-amino-2-methylquinazolin-4(3H)-one is synthesized via treatment of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid under mild conditions . Extending this protocol to achieve 8-bromo substitution would require precise regiocontrol, potentially through directing group strategies or optimized reaction conditions.

Key Reaction Parameters:

-

Solvent: Acetic acid facilitates both solubility and protonation, enhancing electrophilic bromine reactivity .

-

Temperature: Room-temperature reactions minimize side products, as demonstrated in 6-bromo analog synthesis (55% yield) .

-

Catalysts: Unlike iodination methods employing iodine monochloride, bromination typically proceeds without catalysts .

Alternative Synthetic Pathways

Cyclocondensation of 5-bromoanthranilic acid with o-aminobenzoyl chloride derivatives offers another route to brominated quinazolinones . While this method produces 6-bromo isomers, modifying the anthranilic acid precursor's substitution pattern could theoretically yield the 8-bromo variant.

Physicochemical Characterization

Spectroscopic Profiles

-

Infrared (IR) Spectroscopy:

-

¹H NMR Spectroscopy:

Thermal Properties

Reported melting points for brominated quinazolinones range from 196°C (6-bromo analog) to 260°C (Schiff base derivatives) , suggesting that the 8-bromo derivative likely exhibits comparable thermal stability.

Biological Activities

Antimicrobial and Cytotoxic Effects

Quinazolinones broadly exhibit:

-

Antibacterial Activity: MIC values ≤25 µg/mL against Gram-positive pathogens .

-

Anticancer Potential: IC₅₀ values <10 µM in breast and colon cancer cell lines .

Bromine’s electron-withdrawing effects may enhance DNA intercalation or enzyme inhibition, though position-specific studies are needed.

Applications in Drug Development

Schiff Base Formation

The 3-amino group enables condensation with aldehydes to form Schiff bases, expanding structural diversity. For example:

These derivatives often show enhanced bioactivity due to improved membrane permeability .

Structure-Activity Relationships (SAR)

-

Halogen Position: 6-Bromo derivatives exhibit higher analgesic activity than chloro or iodo analogs .

-

Methyl Substitution: 2-Methyl groups improve metabolic stability by shielding the ketone from reductase enzymes .

Future Perspectives

-

Regioselective Synthesis: Developing catalysts or directing groups for precise 8-bromo substitution.

-

Targeted Bioassays: Evaluating 8-bromo derivatives against neuropathic pain models and kinase inhibitors.

-

Computational Modeling: Predicting binding affinities to COX-2, β-tubulin, or DNA topoisomerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume